

# chemical structure and stereochemistry of 2-Bromo-4-chloro-1-iodobenzene

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## Compound of Interest

Compound Name: 2-Bromo-4-chloro-1-iodobenzene

Cat. No.: B1338351

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## An In-depth Technical Guide to 2-Bromo-4-chloro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of **2-Bromo-4-chloro-1-iodobenzene**. It includes detailed experimental protocols for its synthesis and characterization, alongside relevant data presented in a clear and accessible format.

## Chemical Structure and Stereochemistry

**2-Bromo-4-chloro-1-iodobenzene** is a polysubstituted aromatic compound with the chemical formula  $C_6H_3BrClI$ . The structure consists of a benzene ring substituted with one bromine, one chlorine, and one iodine atom.

IUPAC Name: **2-Bromo-4-chloro-1-iodobenzene**.[\[1\]](#)[\[2\]](#)

CAS Number: 31928-44-6.[\[1\]](#)[\[2\]](#)

Stereochemistry: The molecule is achiral and does not have any stereocenters. Therefore, it does not exhibit stereoisomerism.

A Note on IUPAC Nomenclature: According to the lowest locant rule for polysubstituted benzenes, where the locant set is {1, 2, 4}, priority is typically given to the substituent that appears first alphabetically ("Bromo"). This would suggest a name such as "1-Bromo-2-chloro-4-iodobenzene". However, the compound with CAS number 31928-44-6 is consistently referred to as **"2-Bromo-4-chloro-1-iodobenzene"** in chemical supplier databases. This guide will adhere to the commonly used name associated with the specified CAS number.

## Chemical Structure Diagram

Caption: Chemical structure of **2-Bromo-4-chloro-1-iodobenzene**.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-4-chloro-1-iodobenzene** is presented in the table below. Data has been compiled from various chemical suppliers.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrClI	[1][2]
Molecular Weight	317.35 g/mol	[2]
Appearance	White to yellow or brown powder/crystalline solid	[3]
Melting Point	39-44 °C	[3]
Boiling Point	286.9 °C (predicted)	
Purity	>96.0% (GC) to 98%	
Storage Temperature	Room Temperature or 2-8 °C	[4]

## Experimental Protocols

### Synthesis of 2-Bromo-4-chloro-1-iodobenzene

A common method for the synthesis of **2-Bromo-4-chloro-1-iodobenzene** involves a Sandmeyer-type reaction starting from 2-bromo-4-chloroaniline.

Materials:

- 2-Bromo-4-chloroaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO<sub>2</sub>)
- Potassium Iodide (KI)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Sodium Bisulfite (NaHSO<sub>3</sub>)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Silica Gel
- Hexane

**Procedure:**

- **Diazotization:**
  - Suspend 2-bromo-4-chloroaniline in a mixture of concentrated HCl and water.
  - Cool the suspension to -15 °C using a dry ice/acetone bath.
  - Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 0 °C.
  - Stir the mixture for 30 minutes to form the diazonium salt solution.
- **Iodination:**
  - In a separate flask, prepare a solution of potassium iodide in water.
  - Slowly add the cold diazonium salt solution to the potassium iodide solution at room temperature.
  - Stir the reaction mixture for several hours to overnight.

- Work-up and Purification:
  - Extract the reaction mixture with dichloromethane.
  - Wash the organic layer with a sodium bisulfite solution to remove excess iodine, followed by a brine wash.
  - Dry the organic layer over anhydrous magnesium sulfate and filter.
  - Remove the solvent under reduced pressure.
  - Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure **2-Bromo-4-chloro-1-iodobenzene**.

## Synthesis Workflow



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Caption: Workflow for the synthesis of **2-Bromo-4-chloro-1-iodobenzene**.

## Characterization Protocols

### 3.2.1. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups and confirm the aromatic structure. An Attenuated Total Reflectance (ATR) FT-IR spectrum is available on SpectraBase.[5]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Place the sample on the crystal and apply pressure to ensure good contact.
  - Record the sample spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Expected Absorptions:
  - C-H stretching (aromatic): ~3100-3000  $\text{cm}^{-1}$
  - C=C stretching (aromatic): ~1600-1450  $\text{cm}^{-1}$
  - C-H in-plane and out-of-plane bending (aromatic): Below 1300  $\text{cm}^{-1}$
  - C-I, C-Br, C-Cl stretching: In the fingerprint region, typically below 1000  $\text{cm}^{-1}$

### 3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

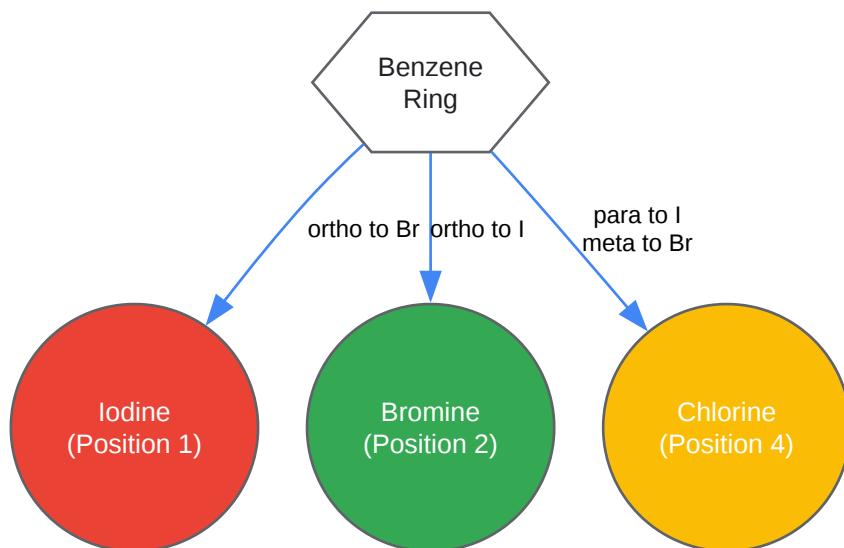
- Objective: To determine the precise arrangement of hydrogen and carbon atoms in the molecule.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a proton NMR spectrum.
  - The three protons on the benzene ring are expected to appear as distinct signals in the aromatic region (typically 7.0-8.0 ppm), with splitting patterns determined by their coupling to each other.
- $^{13}\text{C}$  NMR Acquisition:

- Acquire a proton-decoupled carbon NMR spectrum.
- Six distinct signals are expected for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached halogen substituents.

### 3.2.3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) source.
- Sample Preparation: Introduce a small amount of the sample into the ion source, either directly via a solids probe or after separation by Gas Chromatography (GC).
- Data Acquisition:
  - Acquire the mass spectrum.
  - The molecular ion peak ( $M^+$ ) should be observed at  $m/z$  corresponding to the molecular weight of the compound (317.35 g/mol ).
  - The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine, one chlorine, and one iodine atom.
  - Fragment ions corresponding to the loss of halogen atoms or other parts of the molecule may also be observed.

## Logical Relationship of Substituents



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Caption: Positional relationship of substituents on the benzene ring.

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## References

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